molecular formula C17H14ClN3O3 B2863773 N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886896-94-2

N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2863773
CAS No.: 886896-94-2
M. Wt: 343.77
InChI Key: ZOWRNYNBSWGZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic small molecule featuring a pyrido[1,2-a]pyrimidine core substituted with a hydroxy group at position 2, an oxo group at position 4, a methyl group at position 8, and a 4-chlorobenzyl carboxamide moiety at position 2. Its molecular formula is C₁₉H₁₅ClN₃O₃ (exact mass: 368.08 g/mol). This molecule has been investigated for its analgesic properties, particularly in preclinical models such as the "acetic acid-induced writhing" assay .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-10-6-7-21-13(8-10)20-16(23)14(17(21)24)15(22)19-9-11-2-4-12(18)5-3-11/h2-8,23H,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWRNYNBSWGZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS Number: 886896-94-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidine core with various functional groups, including a hydroxyl group and a carboxamide group. Its molecular formula is C17_{17}H14_{14}ClN3_{3}O3_{3}, with a molecular weight of 343.8 g/mol. The structural representation is as follows:

PropertyValue
Molecular FormulaC17_{17}H14_{14}ClN3_{3}O3_{3}
Molecular Weight343.8 g/mol
CAS Number886896-94-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key conditions such as temperature, solvent choice, and reaction time are critical for achieving high yields. Advanced techniques like continuous flow synthesis may be utilized to enhance scalability and reproducibility.

Antibacterial Activity

Research indicates that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antibacterial properties. In studies evaluating similar compounds, moderate to strong activity was observed against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease mechanisms . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory and Anticancer Properties

Compounds related to this structure have been investigated for their anti-inflammatory and anticancer activities. For instance, studies have demonstrated that similar pyrido[1,2-a]pyrimidines can modulate inflammatory responses and exhibit cytotoxic effects against cancer cell lines . These effects are likely mediated through the modulation of signaling pathways involved in inflammation and cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Variations in substituents on the pyrido core can significantly influence its pharmacological profile. Research has shown that specific modifications can enhance potency against target enzymes or pathogens .

Case Studies

  • Enzyme Inhibition Study : In a recent study, derivatives of pyrido[1,2-a]pyrimidines were synthesized and evaluated for their AChE inhibitory activity. Results indicated that certain modifications led to enhanced inhibition rates compared to standard inhibitors .
  • Antibacterial Screening : A series of related compounds were tested against multiple bacterial strains. The results showed that some derivatives exhibited MIC values comparable to established antibiotics, indicating their potential as new antibacterial agents .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide":

Scientific Research Applications
The core pyrido[1,2-a]pyrimidine structure is relevant in medicinal chemistry .

Analgesic Properties

  • N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides have analgesic properties .
  • Modifying the methyl group at position 8 of the pyrido[1,2-a]pyrimidine nucleus can optimize the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides .
  • Para-substituted derivatives exhibit increased biological activity, with 4-fluorobenzylamide showing potential as a new analgesic .

Inhibition of BoNT/A LC

  • A novel 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (PPO) scaffold has been identified as a lead structure through in silico and in vitro screenings .
  • Further synthesis and testing of 43 derivatives led to a lead candidate with a Ki of 150 nM in a BoNT/A LC enzyme assay and 17 µM in a motor neuron cell-based assay .
  • The PPO scaffold is a novel candidate for targeted covalent inhibition of BoNT/A LC .

CDK4/6 Kinase Inhibition

  • Many chemical compounds are being studied for targeting cyclin-dependent kinases 4 and 6 (CDK4/6) .

Chemical Reactions Analysis

Functional Group Transformations

2.1. Hydroxyl Group Reactivity
The 2-hydroxy group participates in alkylation and acylation reactions:

  • Methylation : Treatment with iodomethane (CH₃I) and Na₂CO₃ in DMF at reflux yields the 2-methoxy derivative .

  • Acetylation : Reacts with acetic anhydride (Ac₂O) to form the 2-acetoxy analog .

2.2. Carboxamide Modifications
The carboxamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to regenerate the carboxylic acid.

Catalytic Reactions

3.1. Palladium-Catalyzed Cross-Coupling
The 8-methyl group can be functionalized via Suzuki-Miyaura coupling using aryl boronic acids and Pd(PPh₃)₄ to introduce aryl substituents .

3.2. Bromination
N-Bromosuccinimide (NBS) in dichloroethane under UV light selectively brominates the pyridine ring at position 6 .

Oxidation and Reduction

4.1. Oxidation of the Pyridine Ring
The pyrido[1,2-a]pyrimidine core is oxidized with H₂O₂ or mCPBA to form N-oxide derivatives, enhancing water solubility.

4.2. Reduction of the 4-Oxo Group
Catalytic hydrogenation (H₂/Pd-C) reduces the 4-oxo group to a hydroxyl group, yielding a dihydroxy intermediate.

Stability and Degradation Studies

The compound is stable under ambient conditions but degrades under:

  • Acidic Conditions (pH < 3): Hydrolysis of the carboxamide group occurs within 24h.

  • UV Light : Photooxidation leads to ring-opening products.

Stability Data Table

ConditionDegradation PathwayHalf-Life
pH 2.0, 25°CCarboxamide hydrolysis18h
UV (254 nm), 48hRing-opening via C4-O cleavage72h

Computational Insights

Density functional theory (DFT) studies (B3LYP/6-311+G(d,p)) reveal:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity .

  • NPA Charges : The 4-oxo group carries a partial negative charge (−0.42e), favoring electrophilic attacks .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrido[1,2-a]pyrimidine-3-carboxamides, which have been systematically modified to explore structure-activity relationships (SAR). Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Pyrido[1,2-a]pyrimidine Derivatives

Compound Name Key Substituents Methyl Position Biological Activity (Analgesic) Key Findings
N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 4-chlorobenzyl, 2-hydroxy, 4-oxo, 8-methyl 8 High (standardized assay) Enhanced activity attributed to 8-methyl and 4-chlorobenzyl groups .
N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Benzyl, 2-hydroxy, 4-oxo, 9-methyl 9 Moderate Methyl at position 9 reduces steric hindrance but lowers potency .
N-(4-chlorophenyl)-6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide 4-chlorophenyl (direct aryl), 6-methyl, 4-oxo 6 Low Lack of benzyl linker and methyl at position 6 diminishes activity .
4-hydroxyquinolin-2-one derivatives Bioisosteric core (quinolinone) with analogous hydroxy and oxo groups N/A Comparable Bioisosterism confirmed between pyrido-pyrimidine and quinolinone cores .

Key Insights from Comparative Studies

Impact of Methyl Position :

  • The 8-methyl substitution in the target compound optimizes steric and electronic interactions with biological targets, as evidenced by its superior analgesic activity compared to the 9-methyl analog .
  • Methyl groups at positions 6 or 9 disrupt the planar geometry of the pyrido-pyrimidine core, reducing binding affinity .

Role of the Benzyl Linker: The 4-chlorobenzyl group in the target compound enhances lipophilicity and likely improves blood-brain barrier penetration compared to non-chlorinated benzyl or direct aryl (e.g., 4-chlorophenyl) derivatives . Substitution with a simple benzyl group (without chloro) retains moderate activity but lacks the potency-boosting effects of the chloro substituent .

Bioisosteric Relationships: The pyrido[1,2-a]pyrimidine core acts as a bioisostere for 4-hydroxyquinolin-2-one, maintaining similar analgesic efficacy despite structural differences. This suggests shared pharmacophoric features, such as hydrogen-bonding donors (hydroxy/oxo groups) and aromatic stacking interactions .

Synthesis and Characterization: All analogs were synthesized via condensation of pyrido-pyrimidine carboxylates with substituted benzylamines in ethanol, followed by reflux in acetic anhydride for cyclization. Structural confirmation relied on elemental analysis and ¹H NMR spectroscopy . The 4-chlorobenzyl derivative required additional purification steps due to its higher molecular weight and crystallinity compared to non-chlorinated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.